molecular formula C15H27ClN2O4 B6222950 2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride CAS No. 2758004-03-2

2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride

Cat. No. B6222950
CAS RN: 2758004-03-2
M. Wt: 334.8
InChI Key:
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Description

2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride (2TBMDDC) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a derivative of the diazaspirodecane family of compounds, which have been studied extensively for their potential use as a therapeutic agent, and for their ability to interact with various biological systems.

Scientific Research Applications

2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride has been studied for its potential use in scientific research. It has been found to interact with various biological systems, including the central nervous system, and has been studied for its potential therapeutic applications. Additionally, 2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride has been used in laboratory experiments to study its effects on cell culture, animal models, and biochemical processes.

Mechanism of Action

The mechanism of action of 2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride is not yet fully understood. However, it has been suggested that it acts as a partial agonist of the serotonin 5-HT3 receptor, and as an antagonist of the GABA A receptor. Additionally, it has been found to interact with other neurotransmitter systems, including the dopamine and norepinephrine systems.
Biochemical and Physiological Effects
2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of serotonin in the brain, which can lead to increased levels of alertness, improved mood, and improved cognitive performance. Additionally, it has been found to act as an anti-inflammatory, and to reduce anxiety and stress.

Advantages and Limitations for Lab Experiments

2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride has several advantages when used in laboratory experiments. It is easily synthesized, and can be purified using simple recrystallization techniques. Additionally, it is non-toxic and has a low potential for side effects. However, it has limited solubility in water, and can be difficult to dissolve in aqueous solutions.

Future Directions

There are a variety of potential future directions for the use of 2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride in scientific research. It could be used to further study its effects on the central nervous system, and its potential therapeutic applications. Additionally, it could be studied for its potential use as an anti-inflammatory agent, and for its ability to interact with other neurotransmitter systems. Further studies could also be conducted to investigate its potential use as a pro-cognitive agent, and to explore its potential use in the treatment of anxiety and stress.

Synthesis Methods

2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride can be synthesized from the reaction of 2-tert-butyl-4-methyl-2,8-diazaspiro[4.5]decane-2,4-dicarboxylic acid (2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride-2,4-dicarboxylic acid) with hydrochloric acid in a two-step process. In the first step, the acid is reacted with anhydrous hydrogen chloride in anhydrous acetonitrile at room temperature to form a hydrochloride salt. In the second step, the hydrochloride salt is purified by recrystallization from a mixture of ethanol and water.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride' involves the reaction of tert-butyl 4-methylpiperidine-1-carboxylate with 1,2-diaminocyclohexane followed by esterification with ethyl chloroformate and hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "tert-butyl 4-methylpiperidine-1-carboxylate", "1,2-diaminocyclohexane", "ethyl chloroformate", "hydrochloric acid" ], "Reaction": [ "Step 1: React tert-butyl 4-methylpiperidine-1-carboxylate with 1,2-diaminocyclohexane in the presence of a suitable solvent and catalyst to form the corresponding spiro compound.", "Step 2: Purify the spiro compound by column chromatography.", "Step 3: Esterify the purified spiro compound with ethyl chloroformate in the presence of a suitable base to form the corresponding ester.", "Step 4: Purify the ester by column chromatography.", "Step 5: Treat the purified ester with hydrochloric acid to form the hydrochloride salt of the desired compound.", "Step 6: Purify the hydrochloride salt by recrystallization." ] }

CAS RN

2758004-03-2

Product Name

2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride

Molecular Formula

C15H27ClN2O4

Molecular Weight

334.8

Purity

0

Origin of Product

United States

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